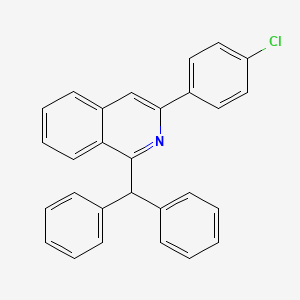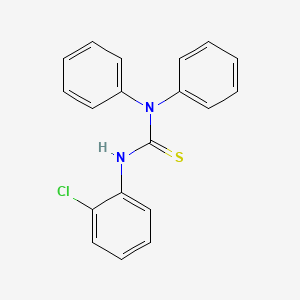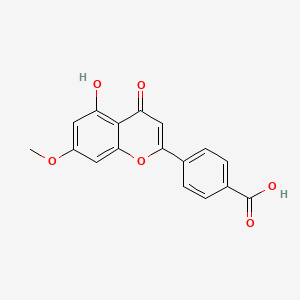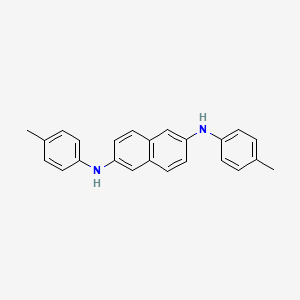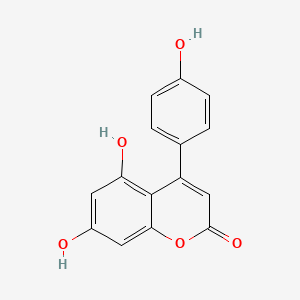
5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely found in various plants. This compound is characterized by its benzopyran structure with hydroxyl groups at positions 5, 7, and 4’ on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic compounds with benzopyran precursors under acidic or basic conditions. For instance, the reaction between 4-hydroxybenzaldehyde and 5,7-dihydroxy-4H-chromen-4-one in the presence of a base like sodium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound from plant sources or synthetic mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated flavonoids.
Applications De Recherche Scientifique
5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects against cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and cosmetics due to its bioactive properties
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Genistein: 4’,5,7-Trihydroxyisoflavone, known for its estrogenic activity.
Naringenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, noted for its antioxidant properties.
Hispidulin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, recognized for its anti-inflammatory effects.
Uniqueness
5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and potential therapeutic properties makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
124607-18-7 |
|---|---|
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
5,7-dihydroxy-4-(4-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-14(19)20-13-6-10(17)5-12(18)15(11)13/h1-7,16-18H |
Clé InChI |
CGVARJGGCPCIES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)OC3=CC(=CC(=C23)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
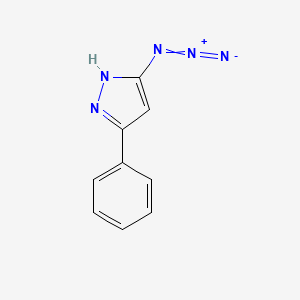
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
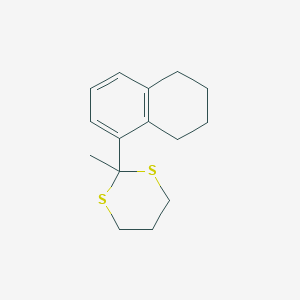
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)

